molecular formula C9H11NO2 B1330625 2-Acetamidobenzyl Alcohol CAS No. 20939-77-9

2-Acetamidobenzyl Alcohol

Cat. No. B1330625
CAS RN: 20939-77-9
M. Wt: 165.19 g/mol
InChI Key: RQJHQXMAFMCVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamidobenzyl alcohol is a chemical compound that is related to other compounds studied for their potential applications in medicinal chemistry and synthetic organic chemistry. Although the provided papers do not directly discuss 2-acetamidobenzyl alcohol, they involve related compounds and reactions that can shed light on the properties and synthesis of similar structures.

Synthesis Analysis

The synthesis of related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones, involves reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water, which suggests a potential pathway for synthesizing related structures to 2-acetamidobenzyl alcohol . Additionally, the use of 2,4-dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors indicates that similar protecting group strategies could be applicable in the synthesis of 2-acetamidobenzyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of 2-acetamidobenzyl alcohol would consist of a benzyl alcohol moiety with an acetamide group attached to the aromatic ring. The studies on dimethylthexylsilyl 2-acetamido derivatives provide insights into the steric and electronic effects of substituents on the aromatic ring, which can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

The grinding-induced reactions of 2-aminobenzyl alcohol with benzaldehyde derivatives to yield 3,1-benzoxazines demonstrate the reactivity of the benzyl alcohol moiety under mechanochemical conditions . This suggests that 2-acetamidobenzyl alcohol could potentially undergo similar condensation reactions with aldehydes in the presence of a catalyst like acetic acid.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-acetamidobenzyl alcohol are not discussed in the provided papers, the properties of related compounds can be inferred. For instance, the solubility, reactivity, and stability of the compound would be influenced by the presence of the acetamido group and the benzyl alcohol moiety. The protecting groups and substituents discussed in the synthesis of related compounds also play a significant role in the overall properties of the molecules .

Scientific Research Applications

Protecting Group in Glycosylation

2,4-Dimethoxybenzyl (Dmob) has been utilized as an amide protecting group for 2-acetamido glycosyl donors. This group offers selective protection, enhancing the yield and efficiency of glycosylation reactions (Kelly & Jensen, 2001).

Oxidation and Electron Transfer Studies

In a study exploring the oxidation of benzyl alcohol derivatives, the presence of Sc(3+) significantly enhanced the reaction rate and altered the mechanism from hydrogen atom transfer to a stepwise electron and proton transfer process (Morimoto et al., 2012).

Grinding-Induced Reactions for Benzoxazines

The grinding-induced reactions of 2-aminobenzyl alcohol with benzaldehyde derivatives have been studied. This method provides a rapid and efficient route to synthesize 3,1-benzoxazines, crucial in various chemical syntheses (Masesane, Muriithi, & Tabane, 2014).

Catalysis in Electrooxidation for Fuel Cells

The use of palladium complexes in the electrooxidation of alcohols, including benzyl alcohols, has been investigated for applications in direct alcohol fuel cells. These complexes demonstrate high activity and stability, crucial for sustainable energy solutions (Zhiani, Majidi, Rostami, & Taghiabadi, 2015).

Development of Adjuvant Active Structures

Research into the synthesis of certain acetamido glucopyranoses, including those derived from benzyl 2-acetamido derivatives, has led to the discovery of small adjuvant active structures. These findings have implications for immunotherapy and vaccine development (Merser, Sinaỹ, & Adam, 1975).

Photoaffinity Labeling and Crosslinking

2-Nitrobenzyl alcohol derivatives have been used for photoaffinity labeling and crosslinking, with applications in drug discovery and protein engineering. This research highlights the potential of these compounds in chemical biology (Wang et al., 2020).

Efficient Catalytic Alkylation of Amides

The α-alkylation of unactivated amides using primary alcohols, including benzyl alcohols, has been achieved using specific catalytic methods. This process is valuable in organic synthesis for its efficiency and selectivity (Yao et al., 2016).

Synthesis of Novel Benzyl Derivatives

Research into the synthesis of benzyl derivatives, such as Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside, has provided insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Hermans, Elie, Marel, & Boom, 1987).

Inhibition Studies in Alcohol Metabolism

Compounds related to benzyl acetamides have been studied as inhibitors of alcohol dehydrogenase, an enzyme crucial in alcohol metabolism. This research contributes to understanding the biochemical pathways involved in alcohol processing in the body (Delmas et al., 1983).

properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJHQXMAFMCVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943234
Record name N-[2-(Hydroxymethyl)phenyl]ethanimidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidobenzyl Alcohol

CAS RN

20939-77-9
Record name 20939-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(Hydroxymethyl)phenyl]ethanimidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamidobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamidobenzyl Alcohol
Reactant of Route 2
Reactant of Route 2
2-Acetamidobenzyl Alcohol
Reactant of Route 3
2-Acetamidobenzyl Alcohol
Reactant of Route 4
Reactant of Route 4
2-Acetamidobenzyl Alcohol
Reactant of Route 5
Reactant of Route 5
2-Acetamidobenzyl Alcohol
Reactant of Route 6
2-Acetamidobenzyl Alcohol

Citations

For This Compound
7
Citations
IW Elliott, F Hamilton, DK Ridley - Journal of Heterocyclic …, 1968 - Wiley Online Library
… Several years ago Walker reportcd that hydrogenolysis of 2-methyl-3, 1,4benzoxazonc (la) in the prcsence of palladium catalyst gave 2-acetamidobenzyl alcohol (lla) in quantitative …
Number of citations: 5 onlinelibrary.wiley.com
DM Grant, WJ Horton - 1978 - osti.gov
Carbon-13 enrichment synthesis and incorporation into three important biological systems have been carried out to provide materials for carbon-13 magnetic resonance studies. These …
Number of citations: 2 www.osti.gov
X Li - 1994 - search.proquest.com
A general route to 6-substituted pyrido (2, 3-d) pyrimidines (5-deazapteridines) based on the intramolecular Horner-Emmons Wittig reaction is described. Synthetic studies directed …
Number of citations: 0 search.proquest.com
GWH Cheeseman, PFG Praill - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… on standing and more rapidly on heating, to 2-acetamidobenzyl alcohol (II), mp 116. The … on standing and more rapidly on heating, to 2-acetamidobenzyl alcohol (II), mp 116. The latter …
Number of citations: 0 www.sciencedirect.com
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the nomenclature, general methods of synthesis, properties, typical reactions and stereochemical aspects of the oxazines, benzoxazines, …
Number of citations: 2 www.sciencedirect.com
H Shu, D Yang - CHEMICAL REAGENTS, 2004
Number of citations: 0
AK Bhattacharya, F Stolz, J Kurzeck… - Canadian journal of …, 2002 - cdnsciencepub.com
… 2-Acetamidobenzyl alcohol (29) 2-Acetamidobenzyl alcohol (29) was synthesized from 2-aminobenzyl alcohol by following the procedure reported by Söderbaum and Widman (35a) in …
Number of citations: 7 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.